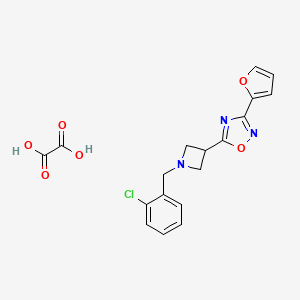

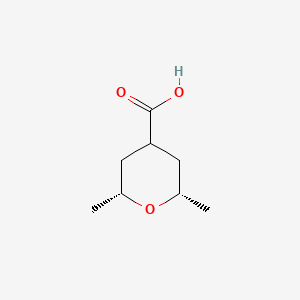

![molecular formula C20H15FN2O3S2 B2999136 N-benzo[e][1,3]benzothiazol-2-yl-3-(4-fluorophenyl)sulfonylpropanamide CAS No. 895469-99-5](/img/structure/B2999136.png)

N-benzo[e][1,3]benzothiazol-2-yl-3-(4-fluorophenyl)sulfonylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-benzo[e][1,3]benzothiazol-2-yl-3-(4-fluorophenyl)sulfonylpropanamide” is a complex organic compound. It contains a benzothiazole moiety, which is an aromatic heterocyclic compound with the chemical formula C7H5NS . Benzothiazole is colorless and slightly viscous, and many of its derivatives are found in commercial products or in nature .

Scientific Research Applications

Anticonvulsant Activity

Synthesized benzothiazole-coupled sulfonamide derivatives, including structures similar to the specified compound, have shown promising anticonvulsant potential. Computational studies and neurotoxicity screenings have identified compounds with potent anticonvulsant activities, demonstrating their therapeutic potential in this area (Khokra et al., 2019).

Antitumor Properties

Certain benzothiazole derivatives exhibit highly selective and potent antitumor properties, both in vitro and in vivo. Research has focused on overcoming metabolic inactivation through structural modifications, including fluorine atom replacement and amino acid conjugation, to enhance therapeutic efficacy against tumor cell lines (Bradshaw et al., 2002).

Fluoroalkylation and Aryl Migration

The synthetic application of fluorinated sulfinate salts demonstrates their utility in fluoroalkylation and aryl migration processes. This highlights a methodological advancement in the modification of N-arylsulfonylated amides, showcasing the chemical versatility of benzothiazole derivatives (He et al., 2015).

Metabolic Stability Improvement

Investigations into the metabolic stability of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors have led to the exploration of various heterocycles, including benzothiazole analogues. These studies aim to reduce metabolic deacetylation, enhancing the drug's stability and efficacy (Stec et al., 2011).

Luminescent Properties for White Light Emission

Benzothiazole derivatives have been explored for their luminescent properties, with potential applications in white light emission. Structurally similar compounds exhibit varied emission regions, enabling the development of white-light-emitting devices through doping in polymer matrices (Lu et al., 2017).

Properties

IUPAC Name |

N-benzo[e][1,3]benzothiazol-2-yl-3-(4-fluorophenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN2O3S2/c21-14-6-8-15(9-7-14)28(25,26)12-11-18(24)22-20-23-19-16-4-2-1-3-13(16)5-10-17(19)27-20/h1-10H,11-12H2,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPXKCNLARNPEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)acetamide](/img/structure/B2999060.png)

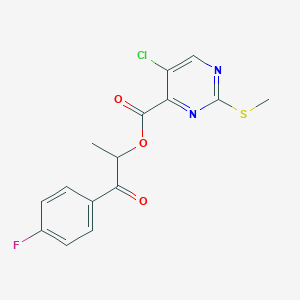

![N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide](/img/structure/B2999062.png)

![[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanamine](/img/structure/B2999064.png)

![2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2999065.png)

![7-chloro-N-cyclooctyl-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2999069.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid](/img/structure/B2999070.png)

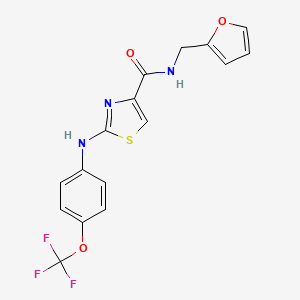

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2999073.png)